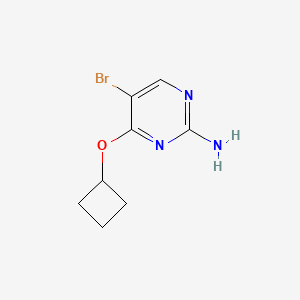

5-bromo-4-cyclobutoxypyrimidin-2-amine

Description

5-Bromo-4-cyclobutoxypyrimidin-2-amine (C₉H₁₁BrN₃O, MW: 201.15 g/mol) is a pyrimidine derivative featuring a bromine atom at position 5, a cyclobutoxy group at position 4, and an amine at position 2 . The cyclobutoxy substituent distinguishes it from simpler alkoxy analogs (e.g., methoxy or ethoxy) by introducing a strained four-membered ring, which may enhance steric bulk and influence electronic properties.

Properties

IUPAC Name |

5-bromo-4-cyclobutyloxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-6-4-11-8(10)12-7(6)13-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXMFINXNZEFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=NC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclobutoxypyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromo-2,4-dichloropyrimidine.

Cyclobutoxylation: The 4-position chlorine atom is substituted with a cyclobutoxy group using cyclobutanol in the presence of a base such as potassium carbonate.

Amination: The 2-position chlorine atom is then substituted with an amino group using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-cyclobutoxypyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, thiourea, or primary amines can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction Products: Reduced derivatives with hydrogenated functional groups.

Coupling Products: Biaryl or diaryl compounds formed through coupling reactions.

Scientific Research Applications

5-bromo-4-cyclobutoxypyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases or other enzymes.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclobutoxypyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The bromine and cyclobutoxy groups can enhance binding affinity and specificity by interacting with target sites. The amino group can form hydrogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-bromo-4-cyclobutoxypyrimidin-2-amine with pyrimidine derivatives sharing substitutions at positions 4 and/or 5. Key differences in substituents, synthesis, and properties are highlighted.

Substitution at Position 4

5-Bromo-4-methoxypyrimidin-2-amine (C₅H₆BrN₃O, MW: 204.03 g/mol)

- Structure : Methoxy (smaller, less steric hindrance) vs. cyclobutoxy.

- Synthesis : Prepared via bromination of 4-methoxypyrimidin-2-amine using N-bromosuccinimide in chloroform .

- Properties : The methoxy group improves solubility in polar solvents compared to cyclobutoxy, but reduced lipophilicity may limit membrane permeability in biological systems.

5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine (C₅H₆BrN₃S, MW: 220.09 g/mol)

- Structure : Methylsulfanyl (thioether) vs. cyclobutoxy.

- Thioethers also exhibit stronger π-orbital interactions than ethers .

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (C₉H₁₁BrClN₃, MW: 276.56 g/mol)

- Structure : Cyclopentylamine at position 4 and chlorine at position 2.

- Synthesis : Achieved via substitution of 2,4-dichloropyrimidine with cyclopentylamine under basic conditions .

- Properties : The chlorine atom increases electrophilicity at position 2, enabling further functionalization. The cyclopentyl group introduces greater steric bulk than cyclobutoxy .

Substitution at Position 2

5-Bromo-2-methoxypyrimidin-4-amine (C₅H₆BrN₃O, MW: 204.03 g/mol)

- Structure : Methoxy at position 2 vs. amine in the target compound.

- Properties : The methoxy group reduces basicity compared to the amine, altering hydrogen-bonding capacity and interaction with biological targets .

5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (C₁₀H₆BrClFN₃, MW: 302.53 g/mol)

- Structure : Fluorophenyl group at position 4 and chlorine at position 2.

- Chlorine at position 2 enhances reactivity for cross-coupling reactions .

Structural and Electronic Comparisons

Biological Activity

5-Bromo-4-cyclobutoxypyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features a bromine atom at the 5-position and a cyclobutoxy group at the 4-position of the pyrimidine ring. The molecular formula is C8H10BrN3O, and it has been synthesized with a reported yield of 90% under optimized conditions .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. It has shown promise in preclinical studies targeting specific cancer cell lines, where it induced apoptosis and inhibited cell proliferation. Mechanistically, it appears to interact with key enzymes involved in cancer cell metabolism, although detailed pathways remain to be fully elucidated .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. This binding modulates various signaling pathways that are crucial for cell survival and proliferation. For instance, it may inhibit the activity of certain kinases or transcription factors that are overactive in cancer cells .

Case Studies

- Anticancer Efficacy in Mice Models

-

Inhibition of Bacterial Growth

- In another study, the compound was tested against multi-drug resistant bacterial strains. Results showed a reduction in bacterial viability, indicating its potential as an alternative treatment for resistant infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of key enzymes/kinases |

| 5-Bromo-4-chloropyrimidin-2-amine | Moderate | Limited | Interaction with DNA/RNA synthesis |

| 5-Bromo-4-methylpyrimidin-2-amine | Low | Moderate | Modulation of metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.